molecular formula C17H19N3O3S B11429486 N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B11429486
M. Wt: 345.4 g/mol
InChI Key: XIUBLBYOIIVKNO-UHFFFAOYSA-N
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Description

N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiazole ring fused with an imidazole ring, makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Formation of the Imidazole Ring: The imidazole ring can be formed by the cyclization of α-amino ketones with aldehydes or ketones in the presence of an acid catalyst.

    Coupling of the Rings: The thiazole and imidazole rings are then coupled together through a condensation reaction, often using a dehydrating agent such as phosphorus oxychloride.

    Introduction of the Dimethoxyethyl Group: The dimethoxyethyl group can be introduced through an alkylation reaction using 2,2-dimethoxyethanol and a suitable base.

    Final Functionalization: The carboxamide group is introduced through an amidation reaction using an appropriate amine and coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, electrophiles, and various solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biological Research: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex molecules and materials.

Mechanism of Action

The mechanism of action of N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural features, such as the fused thiazole and imidazole rings and the presence of the dimethoxyethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2,2-dimethoxyethyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C17H19N3O3S/c1-11-15(16(21)18-9-14(22-2)23-3)24-17-19-13(10-20(11)17)12-7-5-4-6-8-12/h4-8,10,14H,9H2,1-3H3,(H,18,21)

InChI Key

XIUBLBYOIIVKNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)NCC(OC)OC

Origin of Product

United States

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